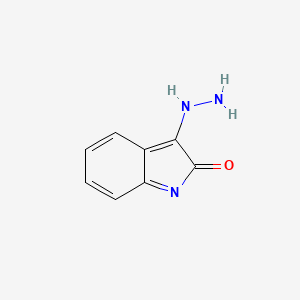

3-hydrazinylindol-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydrazinylindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKYQGOSKSDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=O)N=C2C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Solvation and Application Profiling of 3-Hydrazinylindol-2-one in DMSO and Ethanol

Executive Summary & Chemical Context

As drug development professionals increasingly focus on targeted therapies, 3-hydrazinylindol-2-one (commonly referred to as isatin-3-hydrazone) has emerged as a highly versatile and privileged pharmacophore. It serves as the structural backbone for numerous kinase inhibitors, apoptosis-inducing agents, and multi-target therapeutic hybrids[1].

Understanding the solubility profile of this compound is not merely a formulation requirement; it is a fundamental driver of experimental success. The core structure features a rigid indolin-2-one ring paired with a hydrazone moiety at the C3 position. This dual hydrogen-bond donor/acceptor system creates a robust crystal lattice that dictates its physicochemical behavior. While the compound exhibits notoriously low aqueous solubility, limiting its direct bioavailability[2], its interactions with organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) are highly specific and critical for both synthesis and biological evaluation.

Solvation Thermodynamics: DMSO vs. Ethanol

The decision to utilize DMSO or ethanol in workflows involving 3-hydrazinylindol-2-one is governed by the distinct dielectric constants and hydrogen-bonding capabilities of these solvents.

Dimethyl Sulfoxide (DMSO): The Universal Assay Solvent

DMSO is a highly polar, aprotic solvent ( ε=46.7 ). The strong dipole moment of its sulfoxide ( S=O ) bond acts as a potent hydrogen-bond acceptor. When 3-hydrazinylindol-2-one is introduced to DMSO, the solvent aggressively competes for the hydrogen bonds normally shared between the indole N−H and hydrazone N−H groups within the solid lattice. This disruption leads to rapid and complete dissolution at room temperature. Consequently, DMSO is the undisputed gold standard for preparing high-concentration stock solutions (e.g., 10–100 mM) required for 3[3].

Ethanol (EtOH): The Synthetic and Crystallization Standard

Ethanol is a polar, protic solvent ( ε=24.5 ) that forms a dynamic, self-associated hydrogen-bonded network. At room temperature, the solvation energy provided by ethanol is insufficient to completely overcome the lattice energy of 3-hydrazinylindol-2-one, resulting in low solubility. However, at its boiling point (78°C), the kinetic energy of the system increases, and solubility rises exponentially. This steep temperature-solubility coefficient makes absolute ethanol the optimal solvent for the4 of isatin hydrazones[4].

Logical relationship of solvent polarity and solvation mechanism for 3-hydrazinylindol-2-one.

Quantitative Data Presentation

To facilitate experimental design, the physicochemical parameters of the solvents and the representative solubility profile of the unsubstituted 3-hydrazinylindol-2-one core are summarized below.

Table 1: Physicochemical Solvent Parameters

| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | H-Bond Donor | H-Bond Acceptor |

| DMSO | 46.7 | 3.96 | No | Strong |

| Ethanol | 24.5 | 1.69 | Yes | Moderate |

Table 2: Representative Solubility Profile of 3-Hydrazinylindol-2-one

| Solvent | Temperature (°C) | Est. Solubility (mg/mL) | Primary Application Context |

| DMSO | 25 | > 50.0 | High-concentration stock solutions for in vitro assays. |

| DMSO | 37 | > 65.0 | Biological assay incubation (prevents precipitation). |

| Ethanol | 25 | < 2.0 | Anti-solvent phase; solid-state storage. |

| Ethanol | 78 (Reflux) | ~ 25.0 | Primary reaction solvent and recrystallization phase. |

Experimental Methodologies

As a standard of scientific integrity, the following protocols are designed as self-validating systems, ensuring that every step has a built-in quality control mechanism.

Protocol 1: Isothermal Shake-Flask Method for Thermodynamic Solubility

This method is utilized to determine the exact thermodynamic solubility of synthesized derivatives prior to biological testing.

-

Preparation: Add an excess of 3-hydrazinylindol-2-one (approx. 50 mg) to 1 mL of the target solvent (DMSO or Ethanol) in a sealed amber glass vial.

-

Causality: Excess solid ensures the solution reaches true thermodynamic saturation. Amber glass prevents potential UV-induced photo-isomerization of the hydrazone double bond.

-

-

Equilibration: Agitate the suspension at a constant temperature (25°C ± 0.1°C) in a thermostatic shaker for 48 hours.

-

Causality: 48 hours is required to overcome the activation energy of dissolution and ensure true equilibrium, avoiding transient supersaturation artifacts.

-

-

Self-Validation (Equilibrium Check): Extract 10 µL aliquots at the 24-hour and 48-hour marks.

-

Causality: If the concentration at 48h matches the 24h mark (± 5%), the system is validated as having reached thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the 48-hour sample at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Centrifugation and filtration remove micro-crystals that would otherwise scatter light and cause an overestimation of solubility during UV detection.

-

-

Quantification: Dilute the filtrate appropriately in the mobile phase and analyze via HPLC-UV at λmax ~ 254 nm against a standard calibration curve.

Step-by-step workflow of the isothermal shake-flask method for thermodynamic solubility.

Protocol 2: Synthesis & Recrystallization Workflow (Ethanol-Based)

Ethanol is the solvent of choice for generating high-purity isatin-hydrazone derivatives due to its specific temperature-solubility dynamics.

-

Reaction Setup: Dissolve isatin in absolute ethanol and add a slight molar excess of hydrazine hydrate.

-

Reflux: Heat the mixture to 78°C for 2–4 hours.

-

Causality: The elevated temperature maximizes the solubility of the reactants and provides the necessary activation energy for the condensation reaction.

-

-

Controlled Cooling: Remove the flask from heat, allow it to cool slowly to room temperature, and then transfer it to an ice bath (4°C).

-

Causality: The steep temperature-solubility coefficient of the formed 3-hydrazinylindol-2-one in ethanol forces the product to precipitate out of solution, while unreacted starting materials and impurities remain dissolved.

-

-

Self-Validation (Mother Liquor Check): Filter the crystals and analyze the remaining mother liquor via Thin-Layer Chromatography (TLC).

-

Causality: Confirms the absence of the target product in the solvent phase, validating the efficiency of the crystallization yield and ensuring no product is wasted.

-

Biological Context & Application

Once successfully solubilized (typically in DMSO for assay delivery), 3-hydrazinylindol-2-one and its derivatives are heavily utilized in oncology research. These compounds are known to act as potent kinase inhibitors. By penetrating the cell membrane, they inhibit specific tyrosine kinases, which subsequently triggers mitochondrial depolarization. This cascade ultimately leads to the activation of Caspase 3 and 9, resulting in 2 in cancer cell lines[2].

Apoptosis signaling pathway induced by solubilized 3-hydrazinylindol-2-one derivatives.

References

-

Taylor & Francis - Synthesis and in vitro anti-proliferative activity of some novel isatins conjugated with quinazoline/phthalazine hydrazines against triple-negative breast cancer MDA-MB-231 cells as apoptosis-inducing agents URL:[2]

-

NIH / PMC - Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells URL:[4]

-

RSC Publishing - Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents URL:[5]

-

NIH / PMC - Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst URL:[3]

-

Semantic Scholar - Research Article: Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines URL:[1]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological evaluations and biomolecular interactions along with computational insights of arylidene isatin hydrazones synthesized using nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibi ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04722F [pubs.rsc.org]

A Guide for Drug Development Professionals: Deconstructing the Isatin Hydrazone and 3-Hydrazinylindol-2-one Conundrum

Abstract

In the landscape of medicinal chemistry, isatin (1H-indole-2,3-dione) stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents.[1][2] Its derivatives, particularly those synthesized via condensation at the C-3 carbonyl position, are a fertile ground for drug discovery. However, a point of persistent ambiguity for researchers lies in the nomenclature and structural identity of the direct condensation product of isatin with hydrazine. This compound is frequently referred to as "isatin hydrazone," while also being named "3-hydrazinylindol-2-one." This guide clarifies that these are not two distinct molecules but rather tautomeric forms of a single chemical entity. We will dissect their structural relationship, explore the factors governing their equilibrium, provide validated synthetic and characterization protocols, and discuss their unified role as a versatile intermediate in the synthesis of pharmacologically active compounds.

The Central Question: Unraveling Tautomerism

The core of the distinction between "isatin hydrazone" and "3-hydrazinylindol-2-one" is not one of different compounds, but of tautomerism—a phenomenon where a single molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The reaction between isatin and hydrazine yields a product that can exist in several tautomeric forms, with the hydrazone-keto and hydrazine-enol forms being most prominent.

-

(3Z)-3-Hydrazinylideneindolin-2-one: This is the keto-hydrazone tautomer. It is the major, most stable form, and is what is typically isolated and referred to colloquially as "isatin hydrazone."[3][4][5] The "(3Z)" designation refers to the stereochemistry around the C=N double bond, which is stabilized by an intramolecular hydrogen bond between a hydrazine proton and the C-2 carbonyl oxygen.[4][5][6]

-

3-Hydrazinylindol-2-one: This is the enol-hydrazine tautomer. While a valid chemical structure, it is generally the less stable form in most conditions and exists in equilibrium with the keto-hydrazone form.

The prevalent use of "isatin hydrazone" in literature typically refers to the stable (3Z)-3-hydrazinylideneindolin-2-one structure. The term "3-hydrazinylindol-2-one" is a more specific, systematic name for one of the possible, albeit minor, tautomers.

Synthesis and Characterization: A Validated Approach

The synthesis of isatin hydrazone is a robust and straightforward condensation reaction. The resulting product can be reliably characterized to confirm its primary tautomeric identity.

Experimental Protocol: Synthesis of (3Z)-3-Hydrazinylideneindolin-2-one

This protocol is a standard, field-proven method for generating the target compound with high purity.[7][8][9]

Materials:

-

Isatin (1.0 eq)

-

Hydrazine hydrate (64-80% solution, 1.2 eq)

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: Suspend isatin (1.0 eq) in ethanol (15-20 mL per gram of isatin) in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (1.2 eq) to the suspension. A color change is often observed.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product typically precipitates out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials, followed by a non-polar solvent like hexane to aid in drying.

-

Drying: Dry the resulting crystalline solid under vacuum. The product is typically a yellow or orange solid.

Spectroscopic Validation

The predominance of the (3Z)-3-hydrazinylideneindolin-2-one tautomer is confirmed through spectroscopic analysis. The key is to identify functional groups unique to this form.[8][10]

| Spectroscopic Method | Key Feature | Interpretation |

| FT-IR (cm⁻¹) | Strong absorption ~1710-1690 cm⁻¹Broad peaks ~3200-3400 cm⁻¹ | Confirms the presence of the C2-carbonyl (C=O) group, characteristic of the keto form.[8][10]Indicates N-H stretching from the indole and hydrazine moieties. |

| ¹H NMR (DMSO-d₆, δ ppm) | Singlet ~11.0 ppmBroad singlet for -NH₂Aromatic protons ~6.9-7.6 ppm | Corresponds to the indole N1-H proton.[8]Confirms the hydrazone (-NNH₂) group. The chemical shift can vary.Characteristic signals for the isatin aromatic ring. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signal ~165 ppmSignal ~130-145 ppm | Corresponds to the C2-carbonyl carbon, confirming the keto-lactam structure.[8]Corresponds to the C3 carbon involved in the C=N bond. |

Chemical Reactivity and Application in Drug Discovery

From a synthetic utility standpoint, the tautomeric ambiguity is often inconsequential. The isatin hydrazone product serves as a powerful and versatile intermediate.[2][11] Its true value lies in the reactivity of the terminal -NH₂ group, which readily undergoes further reactions to build a diverse library of more complex molecules with significant biological activity.

The initial product, (3Z)-3-hydrazinylideneindolin-2-one, is the foundational building block for a multitude of derivatives, including:

-

Schiff Bases: Further condensation with various aldehydes and ketones.[12][13]

-

Heterocyclic Hybrids: Cyclization reactions to form pyrazoles, triazoles, and other ring systems.[10]

This synthetic versatility has enabled the development of isatin hydrazone-based compounds with a wide spectrum of pharmacological activities.

Sources

- 1. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]

- 2. 3-Hydrazinoindolin-2-one derivatives: Chemical classification and investigation of their targets as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin 3-hydrazone | C8H7N3O | CID 16906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3Z)-3-Hydrazinylideneindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

- 14. researchgate.net [researchgate.net]

Thermodynamic Stability and Isomeric Dynamics of 3-Hydrazino-2-Indolinone Derivatives: A Comprehensive Technical Guide

Executive Summary

The 3-hydrazino-2-indolinone (isatin 3-hydrazone) core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, anticancer therapeutics, and antimicrobial agents[1]. However, the pharmacological efficacy of these derivatives is inextricably linked to their thermodynamic stability, which is governed by complex E/Z geometric isomerism and tautomeric equilibria[2].

As drug development professionals, we must recognize that a molecule's 3D conformation dictates its target binding affinity (e.g., within the ATP-binding domain of kinases or the active site of HIV-1 RNase H)[1]. This whitepaper provides an in-depth, mechanistic analysis of the thermodynamic stability of 3-hydrazino-2-indolinone derivatives, detailing the solvent effects on their kinetic stability, and establishing field-proven, self-validating experimental workflows for their characterization.

Structural Thermodynamics: Isomerism and Tautomerism

The thermodynamic landscape of 3-hydrazino-2-indolinone derivatives is dominated by two primary structural dynamics: geometric isomerism around the exocyclic C=N bond and proton-transfer tautomerism[2].

The Causality of Z -Isomer Dominance

In solution and solid states, these derivatives predominantly exist as the Z -isomer[2]. The causality behind this thermodynamic preference is rooted in intramolecular hydrogen bonding . The amino proton ( −NH2 ) of the hydrazone moiety forms a highly stable, chelate-like six-membered ring with the C2 lactam carbonyl oxygen[2]. This non-covalent interaction significantly lowers the ground-state free energy of the Z -isomer, effectively locking the conformation and rendering the E -isomer sterically hindered and thermodynamically unfavorable under standard conditions[2].

Tautomeric Equilibria

Beyond geometric isomerism, the indolin-2-one core undergoes lactam-lactim tautomerism, while the hydrazone group can tautomerize into an azo form. However, extensive spectroscopic studies confirm that the lactam-hydrazone form acts as the thermodynamic sink in most polar solvents, driven by the preservation of aromaticity in the fused benzene ring and the stability of the lactam amide resonance[3].

Fig 1: Thermodynamic equilibrium network of 3-hydrazino-2-indolinone states.

Solvent Effects on Kinetic and Thermodynamic Stability

The thermodynamic stability of these derivatives is highly sensitive to the dielectric constant ( ϵ ) of their microenvironment. When functionalizing the hydrazone moiety—such as in the synthesis of N -Mannich bases—the reaction kinetics and the stability of the transition state are heavily influenced by solvent polarity[4].

As demonstrated in foundational kinetic studies, the addition of organic co-solvents (like ethanol or acetonitrile) to water decreases the reaction rate[4]. This occurs due to selective solvation : highly polar water molecules preferentially stabilize the charge-separated transition state. As the dielectric constant decreases, the activation enthalpy ( ΔH‡ ) increases, but this is offset by a less negative activation entropy ( ΔS‡ ), revealing a classic enthalpy-entropy compensation effect arising from strong solute-solvent interactions[4].

Quantitative Thermodynamic Data Summary

Table 1: Representative Thermodynamic Parameters of Activation for Functionalization (N-Mannich Base Formation) in Mixed Solvents[4]

| Solvent System (v/v) | Est. Dielectric Constant ( ϵ ) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | ΔG‡ (kJ/mol) | Kinetic Impact |

| 10% Ethanol / H2O | ~73.0 | 45.2 | -120.5 | 81.1 | High Rate (Water Solvation) |

| 50% Ethanol / H2O | ~50.5 | 58.4 | -85.2 | 83.8 | Reduced Rate |

| 10% Acetonitrile / H2O | ~74.5 | 42.1 | -128.4 | 80.3 | High Rate |

| 50% Acetonitrile / H2O | ~56.0 | 55.6 | -92.1 | 83.0 | Reduced Rate |

(Note: Data illustrates the compensation effect where decreased solvent polarity increases the enthalpic barrier but decreases the entropic penalty due to reduced solvent ordering around the transition state).

Experimental Workflows for Thermodynamic Profiling

To accurately profile the thermodynamic stability of novel 3-hydrazino-2-indolinone derivatives, researchers must employ rigorous, self-validating protocols. The following methodology ensures that kinetic and thermodynamic data are free from artifacts caused by degradation or impurities.

Protocol: Synthesis and Thermodynamic Evaluation

Step 1: Controlled Synthesis

-

Dissolve 10 mmol of the substituted isatin (1H-indole-2,3-dione) in 20 mL of analytical-grade methanol[3].

-

Add 50 mmol of 99% hydrazine hydrate dropwise.

-

Introduce a catalytic amount of glacial acetic acid. Causality: Acetic acid is specifically chosen to mildly protonate the C3 carbonyl, enhancing its electrophilicity without driving the highly acidic conditions that lead to unwanted polymerization or ring-opening of the indolinone core[3].

-

Reflux for 1-4 hours, monitor via TLC, then filter and wash the precipitate with cold methanol[3].

Step 2: Purity Validation (The First Self-Validating Gate)

-

Analyze the product via LC-MS.

-

Self-Validation: You must achieve >98% purity before proceeding. Trace acidic or basic impurities act as catalysts for E/Z isomerization, drastically lowering the apparent activation energy and skewing subsequent thermodynamic calculations. If purity is <98%, recrystallize from ethanol.

Step 3: Variable Temperature NMR (VT-NMR) Profiling

-

Dissolve the purified compound in a non-protic, high-boiling deuterated solvent (e.g., DMSO- d6 ).

-

Acquire 1H -NMR spectra from 298 K to 398 K in 10 K increments.

-

Causality: We utilize VT-NMR because the E/Z isomerization barrier is typically between 15-22 kcal/mol. This is invisible to standard room-temperature NMR but becomes quantifiable through the line-broadening and coalescence of the −NH and aromatic proton signals at elevated temperatures, allowing direct calculation of ΔG‡ using the Eyring equation.

Step 4: UV-Vis Kinetic Stability Assay (The Second Self-Validating Gate)

-

Prepare a 50 μM solution of the derivative in the target solvent system (e.g., aqueous buffer vs. mixed organic).

-

Monitor the absorbance spectrum (250-500 nm) over time at specific temperatures.

-

Self-Validation: Continuously track the isosbestic points . If the isosbestic point is maintained, it confirms a clean two-state transition (e.g., pure Z⇌E isomerization or pure tautomerization). If the isosbestic point shifts or disappears, it immediately flags parallel degradation pathways (such as lactam hydrolysis), invalidating the two-state kinetic assumption and prompting a halt to the experiment.

Fig 2: Self-validating analytical workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 3-hydrazino-2-indolinone derivatives is a delicate balance of intramolecular hydrogen bonding, solvent dielectric effects, and tautomeric preferences. By utilizing self-validating experimental designs—such as strict purity gating and isosbestic point monitoring—researchers can accurately map the thermodynamic landscape of these privileged scaffolds, ultimately leading to more stable and potent pharmacological agents.

References

- Al-Garni, T. S., Ismail, A. M., Al-Zaben, M., & El-Faham, A. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Asian Journal of Chemistry.

- BenchChem Technical Support Team. (2025). Isatin 3-hydrazone | 2365-44-8. Benchchem.

- Frontiers Media. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences / PMC.

- MDPI. (2017). Synthesis and Biophysical Insights into the Binding of a Potent Anti-Proliferative Non-symmetric Bis-isatin Derivative with Bovine Serum Albumin. Molecules.

Sources

A Technical Guide to the Physicochemical Properties of 3-Hydrazinylindol-2-one (Isatin Hydrazone)

Abstract: 3-Hydrazinylindol-2-one, commonly known as isatin hydrazone, is a cornerstone synthetic intermediate in medicinal chemistry and materials science.[1] Its versatile structure serves as a scaffold for a diverse range of heterocyclic compounds with significant biological activities.[2][3][4] This guide provides an in-depth analysis of the fundamental physical and chemical characteristics of 3-hydrazinylindol-2-one, with a particular focus on a critical evaluation of its melting point. We will explore the causality behind discrepancies in reported data, present standardized protocols for its synthesis and characterization, and offer insights grounded in established analytical principles to ensure reproducibility for researchers, scientists, and drug development professionals.

Core Compound Identification and Significance

Chemical Identity and Nomenclature

3-Hydrazinylindol-2-one is a derivative of isatin, where the ketone group at the C3 position is condensed with hydrazine. This modification introduces a reactive hydrazone moiety, pivotal for subsequent synthetic elaborations.

| Identifier | Value | Source |

| Chemical Name | 3-hydrazinylindol-2-one | [1] |

| Synonyms | (3E)-1H-indole-2,3-dione 3-hydrazone, Isatin-3-hydrazone | [5][6] |

| CAS Number | 2365-44-8 | [1][5] |

| Molecular Formula | C₈H₇N₃O | [1][7] |

| Molecular Weight | 161.17 g/mol | [7] |

Strategic Importance in Synthesis

The significance of 3-hydrazinylindol-2-one lies in its dual functionality: the reactive terminal amine of the hydrazone group and the lactam ring. This structure makes it an invaluable building block for synthesizing a variety of pharmacologically active agents, including potential anti-proliferative agents and HIV-1 RNase H inhibitors.[3][4][8] Its derivatives are widely explored for antimicrobial, antiviral, and antineoplastic properties.[2]

Physical and Structural Characteristics

General Appearance and Morphology

The reported appearance of 3-hydrazinylindol-2-one varies, a factor often attributable to the synthesis and purification methods employed. It has been described as a white solid[1], a generic powder[5], and, more frequently after recrystallization, as a yellow crystalline solid.[3][6] The variation in color from white to yellow can be indicative of residual starting materials, solvent adducts, or the presence of different crystalline polymorphs, underscoring the importance of a robust purification protocol.

Molecular and Crystal Structure

Single-crystal X-ray diffraction studies provide definitive insights into the molecule's three-dimensional architecture.

-

Planarity: The molecule is essentially planar, with a maximum atomic deviation from the least-squares plane of approximately 0.023 Å.[7][9]

-

Conformation: The structure exists in a stable Z conformation around the C=N double bond.[7][9]

-

Intramolecular Hydrogen Bonding: This Z conformation is stabilized by an intramolecular hydrogen bond between one of the hydrazone protons (N-H) and the lactam carbonyl oxygen (C=O).[7][9]

-

Intermolecular Interactions: In the solid state, adjacent molecules are linked by a network of intermolecular hydrogen bonds, forming zigzag sheets that are further stabilized by π–π stacking interactions between the aromatic rings.[7][9]

Solubility Profile

While quantitative solubility data is scarce in the literature, a qualitative profile can be inferred from common recrystallization solvents. The compound is typically purified by recrystallization from polar protic solvents like ethanol[1][9] or aprotic solvents such as acetone[2] and chloroform.[6] This suggests moderate solubility in these common organic solvents. Some reports note difficulty in achieving sufficient concentration for certain analytical techniques, such as ¹³C NMR, implying limited solubility in specific deuterated solvents.[10]

The Melting Point: A Critical Analysis

The melting point is a critical parameter for assessing the purity and identity of a compound. For 3-hydrazinylindol-2-one, the literature presents a notable range of values.

Reported Melting Point Data

| Melting Point (°C) | Recrystallization Solvent | Source |

| 220 | Chloroform | [6] |

| 237-238 | Ethanol | [1] |

| 279-284 | Not Specified | [5] |

Causality of Melting Point Discrepancies

The significant variance in reported melting points, spanning over 60°C, is not uncommon for synthesized organic compounds and highlights the criticality of standardized analytical procedures. Several factors can contribute to this observation:

-

Chemical Purity: The presence of unreacted isatin, excess hydrazine, or solvent molecules trapped within the crystal lattice can depress and broaden the melting range. The choice of recrystallization solvent directly impacts the removal of specific impurities.

-

Crystalline Polymorphism: Organic molecules can often crystallize in multiple forms (polymorphs), each having a unique crystal lattice and, consequently, a different melting point. The specific conditions of crystallization (solvent, temperature, cooling rate) can favor the formation of one polymorph over another. The wide range of values for this compound strongly suggests that different polymorphs may have been isolated.

-

Experimental Technique: Methodological differences are a primary source of variation. Many literature reports, particularly in older or less specialized journals, may use uncalibrated apparatus or fail to correct the observed melting point.[2][10] The rate of heating also significantly affects the observed temperature; a rapid heating rate can lead to an artificially elevated reading.

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following protocols are recommended.

Synthesis of 3-Hydrazinylindol-2-one

This protocol is a synthesized method based on common literature procedures.[6][9][11]

Caption: Workflow for the Synthesis of 3-Hydrazinylindol-2-one.

Methodology:

-

Reaction Setup: To a solution of isatin (1.0 equivalent) in ethanol, add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate (1.5 equivalents) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours. A precipitate will typically form during this time.

-

Isolation: Cool the mixture to ambient temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product sequentially with small portions of cold water and cold ethanol to remove unreacted starting materials and soluble impurities.

-

Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as yellow crystals.[1]

-

Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight.

Protocol for Accurate Melting Point Determination

This protocol is designed as a self-validating system to minimize experimental variance.

Caption: Validated Workflow for Melting Point Determination.

Methodology:

-

Apparatus Calibration: Prior to analysis, verify the temperature accuracy of the melting point apparatus using at least two certified standards that bracket the expected melting range (e.g., caffeine: ~235°C, sulfanilamide: ~165°C).

-

Sample Preparation: Ensure the synthesized 3-hydrazinylindol-2-one is completely dry and free of solvent. Finely powder a small amount of the sample.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Heating Protocol:

-

Place the capillary in the apparatus and heat rapidly to a temperature approximately 15°C below the lowest expected literature value (e.g., heat quickly to 205°C).

-

Reduce the heating rate to a slow and steady 1-2°C per minute. A slow ramp rate is crucial for allowing the sample and thermometer to remain in thermal equilibrium.

-

-

Observation and Recording:

-

Record the temperature of onset (T_onset), where the first drop of liquid appears.

-

Record the temperature of clearance (T_clear), where the entire sample becomes a transparent liquid.

-

-

Reporting: The melting point should be reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow (≤ 2°C).

-

Validation: Perform the measurement in triplicate to ensure consistency and report the average range.

Conclusion

3-Hydrazinylindol-2-one is a fundamentally important molecule whose proper characterization is paramount for its effective use in research and development. This guide has detailed its key physical properties, highlighting the molecular features confirmed by crystallographic analysis. Furthermore, we have provided a critical analysis of the variability in its reported melting point, attributing it to issues of purity, polymorphism, and experimental technique. By adhering to the standardized and validated protocols for synthesis and analysis presented herein, researchers can ensure the generation of reliable, reproducible data, thereby strengthening the foundation of subsequent scientific inquiry.

References

-

Srinivasu, K., et al. (n.d.). Synthesis and Evaluation of Some New Isatin Hydrazones for Their Antibacterial, Antioxidant and Cytotoxic Activities. Available at: [Link]

-

Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Available at: [Link]

-

ResearchGate (2021). Isoniazid-Isatin Hydrazone Derivatives: Synthesis, Antitubercular Activity and Molecular Docking Studies. Available at: [Link]

-

MDPI (2025). Phosphorus-Derived Isatin Hydrazones: Synthesis, Structure, Thromboelastography, Antiplatelet, and Anticoagulation Activity Evaluation. Available at: [Link]

-

MDPI (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Available at: [Link]

-

IJSEAS (2016). Synthesis and Spectroscopic analysis of Schiff bases of Isatin and Imesatin derivatives. Available at: [Link]

-

PMC (n.d.). Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Available at: [Link]

-

ResearchGate (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME NOVEL 3-HYDRAZONE-1H-BENZOINDOL-2(3H)-ONES. Available at: [Link]

-

PubMed (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Available at: [Link]

-

ResearchGate (n.d.). (3Z)-3-Hydrazinylideneindolin-2-one. Available at: [Link]

-

PubChem (n.d.). 3-Hydrazinylquinoxalin-2-ol. Available at: [Link]

-

LookChem (n.d.). Cas 21303-41-3, 5-methoxy-3-[2-(2-nitrophenyl)hydrazino]-2H-indol-2-one. Available at: [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye (2013). 3H-indol-3-one,2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-. Available at: [Link]

-

PubChem (n.d.). Hydrazinyl. Available at: [Link]

-

ResearchGate (n.d.). The reaction of 3-hydrazonoindolin-2-one (2) with aldehydes 3a–d. Available at: [Link]

-

PMC (n.d.). (3Z)-3-Hydrazinylideneindolin-2-one. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-hydrazinylidene-2,3-dihydro-1H-indol-2-one | 2365-44-8 [sigmaaldrich.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. (3Z)-3-Hydrazinylideneindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of 3-hydrazinylindol-2-one from isatin

Title: A Robust and Scalable Synthesis of 3-Hydrazinylindol-2-one: A Key Intermediate for Pharmaceutical Discovery

Abstract

This document provides a comprehensive guide for the synthesis of 3-hydrazinylindol-2-one (also known as 3-hydrazonoindolin-2-one) from isatin. 3-Hydrazinylindol-2-one is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with diverse biological activities, including potential anticancer and antiviral agents.[1][2][3][4] This protocol details a reliable and efficient method, explains the underlying chemical principles, and emphasizes critical safety procedures for handling the reagents involved. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

Isatin (1H-indole-2,3-dione) is a versatile scaffold in synthetic chemistry.[3] The electrophilic ketone at the C3 position is highly reactive towards nucleophiles. The reaction of isatin with hydrazine hydrate is a classic condensation reaction that efficiently yields 3-hydrazinylindol-2-one. This product retains the core oxindole structure while introducing a reactive hydrazone moiety. This functional group is a gateway for further chemical elaboration, such as the formation of Schiff bases, pyrazoles, and triazoles, making it an invaluable intermediate for constructing compound libraries for high-throughput screening.[2][5][6]

The protocol described herein is optimized for high yield and purity, ensuring a reliable supply of this key starting material for research and development endeavors.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination (condensation) reaction. The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate acts as a nucleophile, attacking the electrophilic C3 carbonyl carbon of the isatin ring. This forms a transient tetrahedral intermediate known as a carbinolamine. Subsequent elimination of a water molecule from this intermediate is acid-catalyzed (often by a trace amount of acetic acid or autocatalyzed) and results in the formation of a stable C=N double bond, yielding the final 3-hydrazinylindol-2-one product.

Caption: Reaction mechanism for the synthesis of 3-hydrazinylindol-2-one.

Detailed Experimental Protocol

This protocol is based on established and widely cited laboratory procedures.[5][7]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| Isatin | ≥98% | Sigma-Aldrich, Oakwood Chemical |

| Hydrazine Hydrate | 98% (or 50-60% aqueous solution) | Sigma-Aldrich, MilliporeSigma |

| Methanol (MeOH) | Anhydrous or ACS Grade | Fisher Scientific, VWR |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Spatulas and weighing balance

-

Desiccator or vacuum oven for drying

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Isatin (10.0 g, 67.9 mmol, 1.0 eq).

-

Solvent Addition: Add absolute methanol (170 mL) to the flask. Stir the mixture to form a suspension.

-

Reagent Addition: While stirring vigorously, add hydrazine hydrate (98%, 6.7 mL, 135.8 mmol, 2.0 eq) in a single portion. Note: For larger scales, dropwise addition may be preferred to control any initial exotherm.

-

Catalyst (Optional but Recommended): Add 3-5 drops of glacial acetic acid to catalyze the reaction.[4][5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle.

-

Reaction Time: Maintain the reflux with continuous stirring for 2-4 hours. The color of the solution will typically change from orange/red to a bright yellow suspension.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 40% Ethyl Acetate in Hexanes. The disappearance of the starting isatin spot (Rf typically higher) indicates reaction completion.[7]

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath for 30 minutes can maximize precipitation.

-

Product Isolation: Isolate the precipitated yellow solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold methanol (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Transfer the yellow solid to a watch glass and dry it in a desiccator or a vacuum oven at 50-60°C overnight. The final product, 3-hydrazinylindol-2-one, should be obtained as a yellow to orange solid.[7]

Characterization Data

-

Appearance: Yellow solid[7]

-

Yield: Typically 85-97%[7]

-

Melting Point: 231-232 °C (literature value)[7]

-

Infrared (IR) Spectroscopy (ATR, cm⁻¹): 3352, 3147 (N-H stretching), 1680 (C=O, amide), 1655 (C=N, hydrazone)[7]

-

High-Resolution Mass Spectrometry (HRMS, ESI): Calculated for C₈H₈N₃O (M+H)⁺: 162.0662; Found: 162.0662[7]

Workflow and Data Summary

The entire process, from setup to final product, is outlined below.

Caption: Step-by-step workflow for the synthesis of 3-hydrazinylindol-2-one.

Quantitative Data Summary

| Parameter | Value | Notes |

| Isatin | 1.0 eq (67.9 mmol) | The limiting reagent. |

| Hydrazine Hydrate (98%) | 2.0 eq (135.8 mmol) | Using an excess ensures complete conversion. |

| Solvent (Methanol) | ~17 mL / g of Isatin | Provides good solubility for reflux. |

| Reaction Temperature | ~65°C | Reflux temperature of methanol. |

| Reaction Time | 2-4 hours | Monitor by TLC for completion. |

| Expected Yield | >85% | Yields are typically high for this reaction.[7] |

Critical Safety and Handling Procedures

Hydrazine hydrate is highly toxic, a suspected carcinogen, and corrosive. Strict adherence to safety protocols is mandatory. [8][9]

-

Engineering Controls: All manipulations involving hydrazine hydrate MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles or a face shield.

-

Spill & Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Spills: For small spills, absorb with an inert material like sand or vermiculite. Do not use combustible materials like paper towels. For large spills, evacuate the area and contact emergency personnel.

-

-

Waste Disposal: All hydrazine-containing waste (liquid and solid) must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams. Follow your institution's hazardous waste disposal guidelines.

Troubleshooting and Expert Insights

| Issue | Possible Cause | Recommended Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction is run for the full time and monitor by TLC. Check the purity of the hydrazine hydrate, as it can degrade over time.[8] |

| Product lost during workup. | Ensure the reaction mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal cold solvent for washing. | |

| Product is an oil or fails to solidify | Impurities present. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, purification by column chromatography may be necessary. |

| Side Product Formation | Reaction with atmospheric CO₂ or dimerization. | While less common in this specific reaction, ensuring a clean reaction setup and prompt workup can minimize side reactions. Using a slight excess of hydrazine helps drive the reaction to the desired product. |

Conclusion

The synthesis of 3-hydrazinylindol-2-one from isatin is a straightforward and high-yielding reaction that provides access to a valuable synthon for pharmaceutical research. By following the detailed protocol and adhering strictly to the safety precautions outlined in this guide, researchers can reliably produce high-purity material for their synthetic campaigns.

References

-

ResearchGate. The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H2O/AcOH. Available from: [Link].

-

Organic & Biomolecular Chemistry (RSC Publishing). Electro-organic synthesis of isatins and hydrazones through C–N cross-coupling and C(sp2)–H/C(sp3)–H functionalization. Available from: [Link].

-

Supporting Information. Synthesis of 3,3-Dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. Available from: [Link].

-

ResearchGate. Electro-Organic Synthesis of Isatins and Hydrazones through C-N Cross-coupling and C(sp2)-H/C(sp3)-H Functionalization. Available from: [Link].

-

PMC. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. Available from: [Link].

-

ResearchGate. Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Available from: [Link].

-

MDPI. Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Available from: [Link].

-

Semantic Scholar. Research Article Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines. Available from: [Link].

-

PMC. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres. Available from: [Link].

-

Eastchem. Common Applications and Maintenance of Hydrazine Hydrate. Available from: [Link].

-

ResearchGate. Synthesis of 3-((substituted)benzylidene)hydrazono)indolin-2-one (4). Available from: [Link].

-

Sdfine. GHS Safety Data Sheet - HYDRAZINE HYDRATE 60%. Available from: [Link].

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - HYDRAZINE HYDRATE 80% Extra Pure. Available from: [Link].

-

PMC. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Available from: [Link].

-

TDX (Tesis Doctorals en Xarxa). Synthesis of 3,3-disubstituted 2-oxindoles by deacylative alkylation and photocatalytic alkylation of olefins by zinc-sulfinates. Available from: [Link].

-

ResearchGate. Synthesis of 3,3-dichloroindolin-2-ones from Isatin-3-hydrazones and (Dichloroiodo)benzene. Available from: [Link].

- Google Patents. CN106045896A - Isatin hydrazide derivatives and preparation method thereof.

- Google Patents. US5973165A - Process for preparing 2-oxindole.

-

ResearchGate. (PDF) Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. Available from: [Link].

-

Beilstein Journal of Organic Chemistry. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Available from: [Link].

-

PubMed. Design, Synthesis, and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils. Available from: [Link].

-

MDPI. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Available from: [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. One moment, please... [oxfordlabchem.com]

Application Note: Synthesis of Privileged Isatin-Based Schiff Bases via 3-Hydrazinylindol-2-one Condensation

Introduction & Mechanistic Rationale

Isatin (1H-indole-2,3-dione) and its functionalized derivatives are highly privileged scaffolds in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties (such as HIV-1 RNase H inhibition)[1]. The functionalization of the C3 position of the isatin core via Schiff base (azomethine) formation is a field-proven strategy for generating multi-target therapeutic agents[2].

This application note details the standardized protocol for the condensation of 3-hydrazinylindol-2-one (commonly referred to as 3-hydrazonoindolin-2-one) with aryl or heteroaryl aldehydes to synthesize bis-Schiff bases or isatin-based hydrazones[3].

Mechanistic Causality

The reaction is driven by the nucleophilic attack of the primary exocyclic amine of 3-hydrazinylindol-2-one on the electrophilic carbonyl carbon of the target aldehyde[2]. The addition of a catalytic amount of glacial acetic acid is a critical experimental parameter[3]. The acid serves to protonate the carbonyl oxygen of the aldehyde, thereby significantly increasing its electrophilicity. However, the pH must be carefully controlled (ideally ~4.5); using a stronger acid or excessive amounts would completely protonate the nucleophilic hydrazine amine, quenching the reaction. Following the formation of the hemiaminal intermediate, acid-catalyzed dehydration (-H 2 O) irreversibly drives the formation of the thermodynamically stable azomethine (C=N) bond.

Experimental Protocol

Materials & Reagents

-

Nucleophile: 3-Hydrazinylindol-2-one (Pre-synthesized via the reaction of isatin with hydrazine hydrate)[4].

-

Electrophile: Aryl/Heteroaryl Aldehyde (e.g., 4-methoxybenzaldehyde, indole-3-carboxaldehyde)[4],[3].

-

Solvent: Absolute Ethanol.

-

Catalyst: Glacial Acetic Acid.

-

Analytical Tools: TLC Plates (Silica gel 60 F 254 ), UV lamp (254 nm).

Step-by-Step Workflow

-

Reaction Assembly: In a 50 mL round-bottom flask, suspend 3-hydrazinylindol-2-one (1.0 mmol) and the appropriate aryl/heteroaryl aldehyde (1.0 mmol) in 10–15 mL of absolute ethanol[3].

-

Catalysis: Add 2 to 3 drops of glacial acetic acid to the suspension[3].

-

Causality: Absolute ethanol is chosen as the solvent because it adequately solubilizes the reactants at elevated temperatures while allowing the highly conjugated Schiff base product to precipitate upon cooling. The trace acid lowers the activation energy for hemiaminal dehydration.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C with continuous magnetic stirring. Maintain reflux for 2 to 6 hours depending on the steric hindrance of the aldehyde[3],[2].

-

In-Process Control (Self-Validation): Monitor the reaction progress hourly using Thin Layer Chromatography (TLC). The disappearance of the starting material spots and the emergence of a new, distinct product spot (often highly colored, yellow/orange) validates the completion of the condensation[4].

-

Precipitation: Once TLC indicates reaction completion, remove the flask from the heat source and allow the mixture to cool gradually to room temperature.

-

Causality: Gradual cooling promotes the formation of pure, well-defined crystals rather than amorphous precipitates that trap unreacted starting materials or solvent impurities.

-

-

Filtration & Washing: Collect the solid product via vacuum filtration. Wash the filter cake with cold absolute ethanol (2 × 5 mL) to remove unreacted aldehydes and trace acetic acid[3].

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/DMF 3:1 or Ethanol/Dioxane 5:1) to achieve >98% purity suitable for biological assays or ADMET profiling[3].

Data Presentation: Comparative Yields & Parameters

The following table summarizes quantitative data and reaction parameters from validated literature protocols for the synthesis of various 3-hydrazinylindol-2-one Schiff bases:

| Aldehyde Reactant | Catalyst | Time (h) | Yield (%) | Reference |

| 4-Methoxybenzaldehyde | Glacial Acetic Acid | 4.0 | 83 | [3] |

| General Aryl Aldehydes | Glacial Acetic Acid | 6.0 | 67–79 | [3] |

| Indole-3-carboxaldehyde | Glacial Acetic Acid | Reflux | 64–75 | [4] |

| 4-(Piperidin-1-yl)benzaldehyde | Glacial Acetic Acid | Reflux | High | [2] |

Workflow & Mechanistic Visualization

Workflow and mechanistic pathway for isatin-based Schiff base synthesis.

Trustworthiness & Analytical Characterization

To ensure the integrity of the synthesized compounds and validate the success of the protocol, the following spectroscopic self-validations are required post-purification[3],[2]:

-

FT-IR Spectroscopy: The successful condensation is marked by the disappearance of the primary amine (-NH 2 ) doublet typically found at ~3300-3400 cm −1 , and the appearance of a strong, sharp azomethine (C=N) stretching band at 1610–1630 cm −1 .

-

1 H-NMR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the presence of a highly deshielded singlet at δ 8.0–9.5 ppm, corresponding to the newly formed azomethine proton (N=CH). The isatin core NH proton typically appears as a downfield singlet at δ 10.5–11.5 ppm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring novel derivatives of isatin-based Schiff bases as multi-target agents: design, synthesis, in vitro biological evaluation, and in silico ADME ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00297G [pubs.rsc.org]

- 3. New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action and encapsulation into PLGA microspheres | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

Application Note: Condensation Reaction Protocols for 3-Hydrazinylindolin-2-one and Aldehydes

Introduction & Scientific Rationale

3-Hydrazinylindolin-2-one, widely referred to in literature as isatin-3-hydrazone, is a "privileged scaffold" in medicinal chemistry[1]. The condensation of this compound with various aliphatic or aromatic aldehydes yields isatin aldazines (often referred to as bis-Schiff bases or azines)[2]. These derivatives are heavily investigated for their broad-spectrum biological activities, including anti-cancer, anti-tubercular, and anti-microbial properties[3].

From an application standpoint, the success of this condensation relies on precisely balancing the electrophilicity of the aldehyde and the nucleophilicity of the terminal primary amine (-NH₂) on the hydrazone. The secondary amine within the oxindole ring is part of a lactam and is essentially non-nucleophilic. The reaction is an acid-catalyzed nucleophilic addition-elimination. The choice of catalyst is the most critical parameter: strong mineral acids can inadvertently hydrolyze the starting isatin-3-hydrazone back into isatin and hydrazine[4]. Therefore, mild organic acids—most notably glacial acetic acid—or solid acid catalysts are the industry standards to drive the reaction forward without degrading the substrate[5].

Mechanistic Pathway

The condensation follows a logical sequence of activation, nucleophilic attack, and dehydration. The acid catalyst protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon. The highly nucleophilic terminal amine of 3-hydrazinylindolin-2-one attacks this activated carbon to form a transient carbinolamine intermediate. Subsequent proton transfer and the elimination of a water molecule (dehydration) yield the thermodynamically stable C=N double bond of the isatin aldazine[4].

Logical causality of the acid-catalyzed condensation mechanism yielding isatin aldazines.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating causality for every major experimental choice.

Protocol A: Conventional Homogeneous Acid Catalysis

This is the most robust and widely applicable method for both electron-rich and electron-deficient aromatic aldehydes[6].

Causality of Experimental Choices:

-

Solvent (Absolute Ethanol): Ethanol provides excellent solubility for the starting materials at reflux temperatures (78 °C). More importantly, the synthesized aldazine is typically less soluble in cold ethanol, allowing the product to spontaneously precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle[6][7].

-

Catalyst (Glacial Acetic Acid): Glacial acetic acid lowers the pH just enough to protonate the aldehyde without protonating the nucleophilic hydrazine amine (which would render it unreactive). It avoids the dual-hydrolysis side reactions commonly seen with stronger acids[5].

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, suspend 3-hydrazinylindolin-2-one (1.0 mmol) and the target aldehyde (1.0 - 1.1 mmol) in 10-15 mL of absolute ethanol[6].

-

Catalysis: Add 2 to 3 drops (approx. 20 mol%) of glacial acetic acid to the stirring mixture[6].

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 75–80 °C. Maintain reflux with continuous magnetic stirring for 2 to 6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase[8].

-

Precipitation: Once the starting materials are consumed, remove the flask from heat and allow it to cool to room temperature. For stubborn crystallizations, transfer the flask to an ice bath for 30 minutes.

-

Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and trace acetic acid.

-

Purification: Recrystallize the crude product from hot ethanol or an ethanol/DMF mixture to obtain analytically pure isatin aldazine.

Step-by-step experimental workflow for the synthesis of isatin aldazines via conventional heating.

Protocol B: Eco-Friendly Heterogeneous Catalysis (MMT-H⁺ Clay)

For laboratories prioritizing green chemistry, proton-exchanged Algerian montmorillonite clay (MMT-H⁺) serves as an excellent, recyclable solid acid catalyst[2][9].

Causality of Experimental Choices:

-

Catalyst (MMT-H⁺): Provides a highly acidic localized surface area that promotes rapid condensation while allowing for simple physical removal (filtration) post-reaction, entirely avoiding aqueous workups and neutralizing steps[2].

Step-by-Step Methodology:

-

Dissolve 3-hydrazinylindolin-2-one (1.0 mmol) and the target aldehyde (1.0 mmol) in 10 mL of absolute ethanol[2].

-

Add 50 mg of activated MMT-H⁺ clay to the solution.

-

Reflux the mixture under continuous stirring for 1 to 3 hours[2].

-

Filter the hot solution immediately to remove the solid clay catalyst. Note: The catalyst can be washed with hot ethanol, dried at 120 °C, and reused for subsequent reactions without significant loss of activity.

-

Concentrate the filtrate under reduced pressure and cool to precipitate the desired aldazine product.

Quantitative Data: Condition Optimization

The following table summarizes typical reaction conditions and their expected outcomes, providing a comparative baseline for protocol optimization[2][6][9].

| Solvent | Catalyst | Temperature | Time | Expected Yield | Mechanistic Notes |

| Absolute Ethanol | Glacial Acetic Acid (Drops) | Reflux (78 °C) | 2–6 h | 75–90% | Industry standard; facilitates easy product precipitation[6][7]. |

| Methanol | Glacial Acetic Acid (Drops) | Reflux (65 °C) | 3–8 h | 70–85% | Good alternative, but the lower reflux temperature extends reaction time[6]. |

| DMF | Glacial Acetic Acid (Drops) | 80–100 °C | 2–4 h | 65–80% | Reserved for highly insoluble starting materials. Requires water crash-out[3]. |

| Ethanol | MMT-H⁺ Clay (Solid Acid) | Reflux (78 °C) | 1–3 h | 80–95% | Green chemistry approach; catalyst is easily recovered via filtration[2]. |

| Acetic Acid (Neat) | None (Acts as solvent) | Room Temp | 12–24 h | Variable | High risk of dual hydrolysis/side reactions. Not recommended for standard use[4][5]. |

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the synthesis, structural validation of the resulting isatin aldazine is mandatory. The protocol is considered successful when the following spectral shifts are observed:

-

FT-IR Spectroscopy: Confirm the disappearance of the primary amine (-NH₂) stretching bands (typically around 3300–3400 cm⁻¹) inherent to the starting hydrazone. Validate the product by confirming the presence of the lactam C=O stretch (1720–1760 cm⁻¹) and the newly formed azomethine C=N stretch (1610–1625 cm⁻¹)[5][6].

-

¹H-NMR (DMSO-d₆): The most diagnostic signal is the complete disappearance of the broad -NH₂ protons. Look for the emergence of a sharp singlet for the azomethine proton (-N=CH-Ar) typically located between δ 8.20 and 9.00 ppm. The indole -NH proton should remain visible far downfield, typically around δ 10.8–11.2 ppm[5][6].

References

-

Benchchem. "Isatin 3-hydrazone | 2365-44-8". Benchchem Product & Protocol Database. 1

-

International Journal of Advanced Research. "Synthesis of Isatin 3-hydrazone Schiff base". (2015). 3

-

Bulletin of Chemical Reaction Engineering & Catalysis (BCREC). "Isatin Aldazines Synthesis using A Proton Exchanged Algerian Montmorillonite Clay as Acid Eco-friendly Catalyst". (2019). 2

-

ResearchGate / Journal of Chemistry. "Hydrolysis and Hydrazinolysis of Isatin-Based Ald- and Ketazines". (2026). 8

Sources

- 1. Isatin 3-hydrazone | 2365-44-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. journalijar.com [journalijar.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isatin 3-hydrazone | 2365-44-8 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (PDF) Isatin Aldazines Synthesis using A Proton Exchanged Algerian Montmorillonite Clay as Acid Eco-friendly Catalyst [academia.edu]

Synthesis of antimicrobial agents containing 3-hydrazinylindol-2-one moiety

Application Note: Synthesis and Antimicrobial Evaluation of 3-Hydrazinylindol-2-one Derivatives

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel bactericidal agents capable of bypassing traditional resistance mechanisms. The 1H-indole-2,3-dione (isatin) core, specifically its C-3 hydrazone derivative (3-hydrazinylindol-2-one), has emerged as a highly privileged pharmacophore in medicinal chemistry[1]. This application note provides a comprehensive, self-validating technical guide for the synthesis of 3-hydrazinylindol-2-one intermediates, their advanced Schiff base hybrids, and their transition metal complexes.

Mechanistic Rationale & Structural Design

The pharmacological potency of 3-hydrazinylindol-2-one stems from its rigid, planar indolin-2-one core coupled with the highly reactive azomethine (-NH-N=C-) linkage[2].

-

Target Interaction: The azomethine nitrogen acts as a potent hydrogen bond acceptor, facilitating deep intercalation into the binding pockets of bacterial enzymes, such as DNA gyrase and ATP synthase, leading to metabolic disruption[1].

-

Metal Coordination (Tweedy’s Chelation Theory): Converting these organic ligands into transition metal complexes (e.g., Hg(II), Pd(II)) drastically enhances their antimicrobial profile[3]. According to Tweedy's chelation theory, the coordination of the metal ion with the azomethine nitrogen and carbonyl oxygen partially shares the metal's positive charge. This delocalization reduces the overall polarity of the complex, increasing its lipophilicity and enabling rapid permeation through the lipid bilayer of bacterial cell membranes[3].

Fig 1. Mechanistic pathway of 3-hydrazinylindol-2-one derivatives targeting bacterial cells.

Synthetic Workflows & Self-Validating Protocols

The synthesis follows a convergent approach. The protocols below are designed with built-in validation checkpoints (colorimetric shifts, solubility changes) to ensure high-fidelity replication in the laboratory.

Fig 2. Synthetic workflow of 3-hydrazinylindol-2-one antimicrobial agents and metal complexes.

Protocol A: Synthesis of the Key Intermediate (3-Hydrazinylindol-2-one)

Causality: Hydrazine hydrate is utilized as the nucleophile. A catalytic amount of glacial acetic acid is strictly required to protonate the C-3 carbonyl oxygen of isatin, increasing the electrophilicity of the carbon center and facilitating nucleophilic attack[2].

-

Preparation: Suspend 10 mmol of isatin in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 3-4 drops of glacial acetic acid. The solution will present a deep orange/red hue.

-

Condensation: Slowly add 15 mmol of hydrazine hydrate dropwise while stirring. Note: Excess hydrazine is used intentionally to prevent the formation of symmetric bis-isatin byproducts.

-

Reflux & Validation: Reflux the mixture at 80 °C for 2-4 hours. Self-Validation: The reaction progress is visually confirmed by the transition from a deep orange solution to the precipitation of a bright yellow solid. Monitor via TLC (Hexane:Ethyl Acetate, 3:1) until the isatin spot disappears[2].

-

Isolation: Cool the mixture to room temperature, filter the yellow precipitate under vacuum, wash with cold ethanol, and recrystallize from an ethanol/DMF mixture (3:1) to yield pure 3-hydrazinylindol-2-one[2].

Protocol B: Synthesis of Antimicrobial Schiff Base Hybrids

Causality: Extending the conjugation of the 3-hydrazinylindol-2-one intermediate with aryl aldehydes (e.g., 4-aminoquinoline derivatives) creates a bulky, lipophilic hybrid molecule capable of disrupting bacterial biofilm formation[1].

-

Preparation: Dissolve 1 mmol of 3-hydrazinylindol-2-one and 1 mmol of the target substituted benzaldehyde or quinoline-aldehyde in 15 mL of absolute ethanol.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL) to drive the dehydration step of the imine formation[2].

-

Reflux: Heat the mixture under reflux for 6-8 hours.

-

Isolation: Filter the hot solution to remove unreacted impurities. Allow the filtrate to cool slowly to induce crystallization. Collect the solid and recrystallize from an ethanol/dioxane mixture (5:1)[2].

Protocol C: Synthesis of Metal-Hydrazone Complexes (e.g., Hg(II) Complexes)

Causality: Complexation locks the hydrazone ligand into a specific geometry (often tetrahedral for Hg(II) or square planar for Pd(II)), optimizing its spatial orientation for binding to bacterial enzymes[3].

-

Preparation: Dissolve 2 mmol of the synthesized Schiff base ligand in 20 mL of warm methanol.

-

Coordination: Slowly add a methanolic solution of the metal salt (e.g., 1 mmol of HgCl₂ for a 1:2 Metal:Ligand ratio) under continuous stirring.

-

Reflux: Reflux the mixture for 3 hours. Self-Validation: The formation of the complex is typically indicated by a distinct color shift (e.g., yellow to dark orange/brown) and the immediate formation of a microcrystalline precipitate[3].

-

Isolation: Filter the complex, wash successively with methanol and diethyl ether, and dry under vacuum over anhydrous calcium chloride[3].

Antimicrobial Evaluation & Quantitative Data

The synthesized agents are evaluated using standard microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside agar well diffusion for the Zone of Inhibition (ZOI)[1].

Table 1: Representative Antimicrobial Activity of 3-Hydrazinylindol-2-one Hybrids and Complexes Note: Data aggregated from recent SAR studies on 4-aminoquinoline-isatin hybrids (e.g., HD6) and Hg(II) complexes[1],[3].

| Compound / Complex | Target Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) | ZOI (mm) |

| HD6 Hybrid | Bacillus subtilis | (+) | 8 | 8 | 11 |

| HD6 Hybrid | Staphylococcus aureus | (+) | 16 | 32 | 11 |

| HD6 Hybrid | Pseudomonas aeruginosa | (-) | 32 | 64 | 9 |

| Hg(II)-HZI Complex | Streptococcus faecalis | (+) | N/A | N/A | 10 |

| Hg(II)-HZI Complex | Escherichia coli | (-) | N/A | N/A | 8 |

*Specific MIC/MBC values for the Hg(II) complex vary strictly by concentration gradients, but ZOI indicates broad-spectrum efficacy[3].

Sources

Advanced Catalytic Procedures for the Functionalization of 3-Hydrazinylindol-2-one: A Comprehensive Application Note

Executive Overview

The compound 3-hydrazinylindol-2-one (commonly referred to as isatin-3-hydrazone, CAS 2365-44-8) has emerged as a privileged building block in modern medicinal chemistry and organic synthesis. Featuring a highly reactive terminal primary amine coupled to an azomethine linkage adjacent to a lactam core, this scaffold is uniquely positioned for divergent functionalization.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we explore the physicochemical rationale behind catalyst selection and detail the self-validating analytical markers that ensure protocol success. The functionalized derivatives generated through these catalytic pathways exhibit potent pharmacological profiles, including targeted inhibition of Cyclin-Dependent Kinase 2 (CDK2) in oncology[1] and selective inhibition of bacterial Methionine Aminopeptidases (MetAP) in antimicrobial development[2].

Mechanistic Causality & Catalyst Selection

The functionalization of 3-hydrazinylindol-2-one requires precise control over its nucleophilic terminal amine (-NH₂) to prevent unwanted side reactions, such as lactam ring opening or non-selective oligomerization.

-

Solid Acid Catalysis (MMT-H⁺ Clay): Proton-exchanged montmorillonite (MMT-H⁺) acts as an eco-friendly, heterogeneous Brønsted acid. It provides a localized high-proton-density environment that activates the carbonyl carbon of electrophilic partners (e.g., aromatic aldehydes) without acidifying the bulk solvent[3]. This drives nucleophilic attack and subsequent dehydration to form stable aldazines (bis-Schiff bases) while allowing for simple catalyst recovery via filtration.

-

Homogeneous Brønsted Acid Catalysis (TsOH·H₂O): For more complex structural elaboration, such as transfer hydrogenation, TsOH·H₂O serves a dual mechanistic role. It first catalyzes the condensation of the hydrazone with 1,4-benzoquinones or aldehydes to generate an imine intermediate in situ. Subsequently, it activates this imine for a stereospecific hydride attack by a hydrogen donor (e.g., Hantzsch ester), yielding highly functionalized sp³-rich architectures[4].

-

Electrochemical Promoters (I₂/DMSO): Recent advancements have introduced electro-organic synthesis as a viable alternative. Using an I₂/DMSO system under electrochemical conditions enables C-N cross-coupling and C(sp²)-H/C(sp³)-H functionalization without the need for transition metal catalysts, providing a direct route to complex isatin-hydrazone conjugates[5].

Workflow Visualization

Divergent catalytic functionalization pathways of 3-hydrazinylindol-2-one toward therapeutics.

Quantitative Data Synthesis

The following table summarizes the performance metrics of the primary catalytic systems utilized for functionalizing 3-hydrazinylindol-2-one, providing a comparative baseline for experimental design.

| Catalytic System | Primary Reactant | Product Class | Avg. Yield (%) | Reaction Time | Catalyst Recyclability |

| MMT-H⁺ Clay [3] | Aromatic Aldehydes | Isatin Aldazines | 85–95% | 2–4 hours | High (Up to 5 cycles) |

| TsOH·H₂O [4] | 1,4-Benzoquinones | Functionalized Hydrazones | 80–95% | 4–6 hours | Low (Homogeneous) |

| TFA (Reflux) [6] | Phenolic Isatins | Triethylammonium Hydrazones | 89–97% | 3 hours | Low (Homogeneous) |

| I₂/DMSO (Electro) [5] | 2-Aminoacetophenones | Isatin-Hydrazone Conjugates | 74–80% | 2 hours | N/A (Electrode-driven) |

Self-Validating Methodologies

Protocol A: Green Synthesis of Isatin Aldazines via MMT-H⁺ Catalysis

This protocol utilizes a heterogeneous solid acid to drive condensation. The system is designed to be self-validating: the starting materials are highly soluble in hot ethanol, whereas the resulting highly conjugated aldazine product is poorly soluble, driving the equilibrium forward via precipitation (Le Chatelier’s principle).

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-hydrazinylindol-2-one in 10 mL of absolute ethanol.

-

Catalyst Addition: Add 50 mg of activated proton-exchanged Montmorillonite (MMT-H⁺) clay. Causality: The high surface area of the clay provides a scaffold that concentrates the reactants, while its acidic sites activate the aldehyde without requiring toxic bulk acids[3].

-

Reactant Introduction: Add 1.0 mmol of the target aromatic aldehyde dropwise to the stirring suspension.

-

Reflux & Monitoring: Heat the mixture to reflux (78 °C) under continuous magnetic stirring for 2–4 hours.

-

Self-Validation Checkpoint: A distinct color change (typically deepening to dark yellow/orange) and the formation of a heavy precipitate indicate successful azine formation.

-

-

Isolation: Filter the hot mixture immediately to separate the MMT-H⁺ catalyst. The catalyst can be washed with hot ethanol, dried at 100 °C, and reused for subsequent cycles.

-

Purification: Cool the filtrate to 0–5 °C to induce full crystallization. Filter the precipitate and recrystallize from ethanol to yield the pure isatin aldazine.

Protocol B: TsOH·H₂O-Catalyzed Transfer Hydrogenation

This protocol generates complex, stereospecific sp³-rich derivatives. The use of an aprotic solvent prevents premature hydrolysis of the in situ generated imine intermediate.

Step-by-Step Procedure:

-

Initialization: In a flame-dried Schlenk tube, combine 3-hydrazinylindol-2-one (0.5 mmol), the corresponding 1,4-benzoquinone or aldehyde (0.55 mmol), and TsOH·H₂O (10 mol%) in anhydrous toluene (5 mL).

-